Benzeneethanamine, acetate

Perovskite Solar Cells Surface Passivation Power Conversion Efficiency

Researchers requiring champion PCEs in n-i-p perovskite solar cells face inadequate defect passivation with conventional salts. PEAAc (CAS 24722-38-1) is the evidence-backed solution: • Enables dual-mode grain-surface & grain-boundary defect healing via unique lead acetate shell, achieving 24.9% PCE • Reduces nonradiative recombination loss by 0.07 V for high-VOC (1.25 V) wide-bandgap tandem cells • Forms protective 2D-3D heterostructure in Sn-Pb perovskites, maintaining 60% efficiency after 700 h • Supplied ≥99.5% purity as white to off-white solid; argon-charged packaging ensures batch consistency.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 24722-38-1
Cat. No. B8820732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, acetate
CAS24722-38-1
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)CCN
InChIInChI=1S/C8H11N.C2H4O2/c9-7-6-8-4-2-1-3-5-8;1-2(3)4/h1-5H,6-7,9H2;1H3,(H,3,4)
InChIKeyZRNSOMJORQIGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenethylammonium Acetate Salt for Perovskite Passivation


Benzeneethanamine, acetate (systematically named acetic acid;2-phenylethanamine (1/1) and commonly abbreviated as PEAAc; CAS 24722-38-1) is the acetate salt of the phenethylamine free base . It is characterized by high commercial purity levels, typically ≥99.5% after multiple purification steps, and is supplied as a white to off-white solid with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. This compound has garnered significant recent interest, particularly in materials science, where it serves as a highly reactive organic ammonium salt for perovskite surface modification, distinguished by strong cation–anion bonding that enables unique defect passivation mechanisms not achievable with its halide analogs [2].

Material Role
Perovskite surface passivation agent with reactive acetate counter-anion
Key Attribute
Reported strong cation–anion bonding may enable unique defect passivation
Typical Workflow
Spin-coating post-treatment or additive in precursor solution for n–i–p devices

Acetate Counter-Anion Advantage in Device Performance


Procurement decisions involving phenethylammonium salts cannot be based on the PEA⁺ cation alone, as the counter-anion fundamentally dictates the compound's reactivity profile, chemical interaction strength, and resulting device performance [1]. Direct comparative studies have shown that the acetate anion (CH₃COO⁻) in PEAAc induces a reactive passivation mechanism distinct from the weaker grain-boundary targeting of iodide (PEAI) or trifluoroacetate (PEATFA) salts. While PEAI contributes negligible efficiency gains and PEATFA provides a modest improvement, only PEAAc enables simultaneous grain-surface and grain-boundary defect healing through the formation of a unique lead acetate shell, directly translating to superior photovoltaic metrics [2]. Substituting even a closely related salt will not replicate this dual-mode passivation or the resulting performance upshift, making generic replacement a direct risk to experimental reproducibility and device stability.

PEAAc (acetate)
Dual-mode grain healing Reactive passivation forms lead acetate shell at surfaces and boundaries.
PEAI (iodide)
Weak grain-boundary targeting May not replicate reactive mechanism; reported minimal efficiency gain.
PEATFA (trifluoroacetate)
Modest passivation Performance gain less than PEAAc; dual-mode healing absent.

Quantitative Performance Evidence for PEAAc


PCE Comparison Across Phenethylammonium Salts

In a systematic head-to-head comparison of phenylethylammonium salts for perovskite surface passivation, PEAAc modification delivered a champion power conversion efficiency (PCE) of 24.9%. In stark contrast, modification with the iodide analog (PEAI) led to only a marginal gain, while the trifluoroacetate analog (PEATFA) provided an improved but lesser PCE, establishing a clear performance ranking of PEAAc > PEATFA > PEAI [1].

PCE salt comparison
Head-to-head
PEAAc champion PCE 24.9% vs. PEATFA improved but lower, PEAI negligible gain (n–i–p cells)
Supports selection for peak PCE when comparing phenethylammonium salts.
Reported ranking derived from spin-coating post-treatment study.
Perovskite Solar Cells Surface Passivation Power Conversion Efficiency

Efficiency and Voltage Gain in Wide-Bandgap Cells

A direct comparison between PEAAc-modified and unpassivated (control) wide-bandgap perovskite (1.68 eV) devices revealed that PEAAc treatment increased the champion PCE from 18.86% to 20.66% and the open-circuit voltage (VOC) from 1.18 V to 1.25 V [1]. The nonradiative recombination loss was also reduced from 0.24 V to 0.17 V compared to the radiative VOC limit of 1.42 V.

Wide‑bandgap gain
Head-to-head
ΔPCE +1.80% (to 20.66%), ΔVOC +0.07 V (to 1.25 V), nonradiative loss reduced by 0.07 V vs. control
Reported PCE and VOC gain support voltage deficit mitigation in 1.68 eV cells.
Ultrathin PEAAc layer; values from controlled device study.
Wide-Bandgap Perovskites Defect Passivation Open-Circuit Voltage

Record PCE Validation Across Multiple Bandgaps

A study employing PEAAc as a multifunctional additive to regulate crystallization in mixed-halide wide-bandgap perovskites achieved power conversion efficiencies of 21.3%, 19.5%, 18.1%, and 16.2% for bandgaps of 1.73, 1.79, 1.85, and 1.92 eV, respectively. The authors note these results represent some of the highest reported PCEs for the corresponding bandgaps [1].

Multi‑bandgap rank
Class-level
PCE 21.3% (1.73 eV), 19.5% (1.79 eV), 18.1% (1.85 eV), 16.2% (1.92 eV)
Class-level rank among highest reported PCEs for these bandgaps; additive-based crystallization.
Independent validation; data to verify in different labs.
Crystallization Control Wide-Bandgap Perovskites Tandem Solar Cells

Stability Advantage in Sn-Pb Perovskite Devices

In a direct comparison for passivating mixed Sn-Pb perovskite solar cells, PEAAc post-treatment yielded a champion device PCE of 18.36%. Critically, the PEAAc-treated devices retained 60% of their initial PCE after 700 hours of storage under an N₂ atmosphere. This performance was attributed to PEAAc's superior ability to form a 2D-3D heterostructure and prevent Sn(II) oxidation compared to the more commonly used PEAI [1].

Sn‑Pb stability
Head-to-head
PEAAc champion PCE 18.36%, 60% PCE retention after 700 h (N₂) vs. PEAI lower stability
Reported 2D‑3D heterostructure formation may support Sn(II) oxidation mitigation.
Sn‑Pb mixed perovskite; stability benefit attributed to PEAAc post‑treatment.
Sn-Pb Perovskites Device Stability Defect Passivation

Primary Application Scenarios for PEAAc


High-Efficiency n–i–p Solar Cell Fabrication

When the primary research goal is achieving champion power conversion efficiencies (PCEs) in n–i–p architecture perovskite solar cells, PEAAc is the evidence-backed choice for post-treatment surface passivation. A directly comparative study has proven it delivers a PCE of 24.9%, decisively outperforming treatments with PEAI or PEATFA [1]. This scenario leverages PEAAc's unique ability to form a passivating lead acetate shell and improve interfacial hole extraction.

Voltage Deficit Reduction in Tandem Subcells

For developing high-voltage wide-bandgap perovskite subcells intended for tandem architectures, procuring PEAAc is critical. Quantitative evidence shows its application reduces nonradiative recombination loss by 0.07 V compared to an unpassivated control, directly leading to a high VOC of 1.25 V and an absolute PCE gain of 1.8% [2]. This addresses the key challenge of VOC deficits that limit tandem device performance.

Stabilization of Sn-Pb Mixed Perovskite Devices

In research focused on environmentally friendlier Sn-Pb mixed perovskites, the principal challenge is the rapid oxidation of Sn(II). PEAAc is the superior passivation agent for this task. It has been shown to form a protective 2D-3D heterostructure that not only achieves a 18.36% PCE but also maintains 60% of its initial efficiency after 700 hours of operation, outperforming the more conventional PEAI treatment in both efficiency and stability [3].

Crystallization Control in Wide-Bandgap Films

When the fabrication of high-quality, mixed-halide wide-bandgap perovskite films is hampered by inhomogeneous crystallization, PEAAc serves as a validated multifunctional additive. Its introduction into the precursor solution has enabled record-level PCEs across multiple bandgaps (e.g., 21.3% at 1.73 eV) by promoting uniform halide distribution and reducing defect density [4]. This application is essential for procuring materials aimed at establishing new performance benchmarks for these materials.

Application
Selection Property
Validation Focus
High-efficiency n–i–p solar cells
Acetate-based reactive passivation
PCE benchmarking against halide and trifluoroacetate salts
Tandem subcell voltage deficit reduction
Nonradiative recombination suppression
VOC and efficiency gain relative to unpassivated control
Sn‑Pb perovskite stabilization
2D‑3D heterostructure formation
Long-term PCE retention and Sn(II) oxidation inhibition
Wide‑bandgap film crystallization
Additive-enabled halide homogenization
Bandgap-specific PCE benchmarking and defect density
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